4-amino-N-benzyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide
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Overview
Description
4-amino-N-benzyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide is a complex organic compound that features a pyrimidine core substituted with various functional groups
Mechanism of Action
Target of Action
It is known that the piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, suggesting that the compound may have multiple targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound . Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
It is known that the piperazine moiety can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Compounds with similar structures have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
The synthesis of 4-amino-N-benzyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the piperazine and benzyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperazine moieties using reagents like sodium hydride or alkyl halides.
Scientific Research Applications
4-amino-N-benzyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives with piperazine and benzyl substitutions. These compounds may share some pharmacological properties but differ in their potency, selectivity, and side effect profiles. Examples of similar compounds are:
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- N-(1H-benzo[d]imidazol-2-yl)carbonylhydrazonyl dicyanide .
These comparisons highlight the uniqueness of 4-amino-N-benzyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide in terms of its specific functional groups and their contributions to its overall biological activity.
Properties
IUPAC Name |
4-amino-N-benzyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2/c1-31-19-9-7-18(8-10-19)28-11-13-29(14-12-28)23-26-16-20(21(24)27-23)22(30)25-15-17-5-3-2-4-6-17/h2-10,16H,11-15H2,1H3,(H,25,30)(H2,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAAJMHFBYYBDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=C(C(=N3)N)C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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